molecular formula C26H34O7 B053145 Desonide 21-acetate CAS No. 25092-25-5

Desonide 21-acetate

Cat. No.: B053145
CAS No.: 25092-25-5
M. Wt: 458.5 g/mol
InChI Key: IMVOEOHIGCNVQW-SBOGIFMKSA-N
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Description

Desonide 21-acetate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of desonide, which has been widely used in dermatological applications since the 1970s. This compound is known for its efficacy in treating various skin conditions such as atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis .

Mechanism of Action

Target of Action

Desonide 21-acetate, commonly known as Desonide, is a synthetic nonfluorinated corticosteroid . Its primary targets are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation.

Mode of Action

Desonide interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction results in the expression of anti-inflammatory proteins and suppression of inflammatory cytokines .

Biochemical Pathways

These changes can affect multiple biochemical pathways, leading to anti-inflammatory and antipruritic effects .

Pharmacokinetics

Topically applied Desonide can be absorbed through normal intact skin . The extent of percutaneous penetration varies among individuals and can be influenced by factors such as the use of occlusive dressings, the concentration of the drug, and the specific vehicle used . These factors can impact the drug’s bioavailability.

Result of Action

The primary result of Desonide’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis (eczema), seborrheic dermatitis, contact dermatitis, and psoriasis . The drug’s anti-inflammatory, antipruritic, and vasoconstrictive properties contribute to these effects .

Action Environment

The action of Desonide can be influenced by various environmental factors. For example, the use of occlusive dressings can increase the absorption of the drug, enhancing its effects . Additionally, the specific vehicle used to deliver the drug (e.g., cream, ointment, lotion) can also impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desonide 21-acetate typically involves the acetylation of desonide. One common method includes the reaction of desonide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and other advanced techniques to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Desonide 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Scientific Research Applications

Desonide 21-acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Desonide 21-Acetate: this compound is unique due to its balanced potency and safety profile. It is less potent than some other corticosteroids, making it suitable for long-term use with fewer side effects. Its specific acetylation also provides distinct pharmacokinetic properties that enhance its efficacy in topical applications .

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVOEOHIGCNVQW-SBOGIFMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25092-25-5
Record name Desonide 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25092-25-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESONIDE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JZL0UFSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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